10-Hydroxyhexadecanoic acid is a medium-chain fatty acid that belongs to the family of hydroxylated fatty acids. It is primarily found in royal jelly, a substance produced by honeybees, which serves as food for the queen bee and larvae. This compound is recognized for its biological activities, including antimicrobial, anti-inflammatory, and potential health benefits such as blood pressure regulation and radioprotection .
The synthesis of 10-hydroxyhexadecanoic acid can be approached through several methods, including chemical synthesis and biosynthesis:
10-Hydroxyhexadecanoic acid has a molecular formula of and features a hydroxyl group (-OH) attached to the tenth carbon of the hexadecanoic acid chain. The structural representation can be denoted as follows:
This structure indicates that it is an unsaturated fatty acid due to the presence of a double bond in its precursor forms. The hydroxyl group contributes significantly to its solubility and reactivity compared to non-hydroxylated fatty acids.
The chemical reactivity of 10-hydroxyhexadecanoic acid includes:
These reactions are significant in both synthetic organic chemistry and biochemistry for producing derivatives with various applications.
The biological activities of 10-hydroxyhexadecanoic acid are attributed to its ability to modulate various biochemical pathways:
These actions underscore its potential therapeutic applications.
Key physical and chemical properties of 10-hydroxyhexadecanoic acid include:
These properties influence its applications in food science, pharmaceuticals, and cosmetics.
10-Hydroxyhexadecanoic acid has numerous scientific applications:
Recombinant Escherichia coli serves as the predominant microbial chassis for 10-hydroxyhexadecanoic acid (10-OH-C16:0) production. Engineered strains express heterologous cytochrome P450 monooxygenases (e.g., CYP102A1 from Bacillus megaterium) to hydroxylate endogenous hexadecanoic acid (C16:0) at the C10 position. This system typically co-expresses auxiliary enzymes: a ferredoxin reductase (FdR) and ferredoxin (Fdx) to shuttle electrons from NADPH to the P450 enzyme. In shake-flask cultures, such configurations yield 58.7 mg/L of total hydroxy fatty acids (HFAs), with 10-OH-C16:0 constituting ~20% of the profile (12.5 mg/L) [2] [5].
Candida tropicalis offers an alternative platform, leveraging its native ω-oxidation pathway. Metabolic rewiring of β-oxidation cycles enables the accumulation of 10-OH-C16:0 by suppressing further oxidation steps. Fed-batch fermentation of engineered strains has achieved 548 mg/L of mixed HFAs, including 10-OH-C16:0, directly from glucose [5] [6]. Key genetic modifications include:
Table 1: Microbial Platforms for 10-Hydroxyhexadecanoic Acid Production
Host Organism | Genetic Modifications | Yield (mg/L) | Primary Substrate |
---|---|---|---|
E. coli BL21(DE3) | CYP102A1, FdR/Fdx, ∆fadD | 58.7 (total HFAs) | Glucose |
C. tropicalis | ∆POX1-6, CYPP52 overexpression | 548 (total HFAs) | Glucose |
Pseudomonas spp. | PhaG transacylase, ∆β-oxidation genes | 1,100 (FFAs) | Plant oils |
The regioselectivity of hydroxylation is governed by P450 enzyme variants. Wild-type CYP102A1 primarily generates C12–C18 ω-1, ω-2, and ω-3 hydroxy derivatives, but protein engineering has shifted its preference toward mid-chain positions. Directed evolution of CYP102A1 created mutants (e.g., F87V/A328V) that increase C10-hydroxylation efficiency by >15-fold via substrate channel reshaping [2] [5].
Fusion P450 systems (e.g., CYP102A1–FdR chimeras) enhance electron transfer efficiency, reducing the reliance on native redox partners. These constructs elevate hydroxylation rates by 40–60% compared to standalone enzymes. In vitro studies demonstrate that fused enzymes achieve >90% conversion of C16:0 to 10-OH-C16:0 when supplemented with NADPH and O₂ [2].
Epoxide hydrolase (EH) pathways provide an indirect route:
Precursor Pool Amplification: Overexpression of acetyl-CoA carboxylase (accABCD) and deletion of β-oxidation genes (fadD, fadE) in E. coli increase intracellular C16:0 availability. Combined with a "leadless" thioesterase (‘tesA), this elevates free fatty acid (FFA) titers to 244.8 mg/L, of which 24% is converted to HFAs by co-expressed hydroxylases [2] [9].
ATP-Efficient Acyl Transfer: Replacing thioesterase/synthetase cycles with PhaG transacylase from Pseudomonas eliminates ATP-dependent reactivation. PhaG directly transfers 3-hydroxyacyl chains from acyl-ACP to CoA, saving 1 ATP per activation. Engineered E. coli expressing PhaG and CYP102A1 produce >1 g/L C8–C16 hydroxy fatty acids, including 10-OH-C16:0 [9].
Dynamic Pathway Control: Promoter engineering (e.g., T7/lac hybrid systems) decouples cell growth from product synthesis. Induction at high cell density (OD₆₀₀ ~0.8) with low IPTG (100 µM) minimizes metabolic burden. Combined with oxygen-limited conditions to stabilize P450 activity, this boosts 10-OH-C16:0 yields by 3.2-fold [5].
Non-edible lipid sources are prioritized to enhance sustainability:
Table 2: Enzymatic Systems for C16 Hydroxylation
Enzyme System | Regioselectivity | Conversion Efficiency | Catalytic Mechanism |
---|---|---|---|
CYP102A1 (wild-type) | ω-1, ω-2, ω-3 | 40–60% | NADPH-dependent monooxygenation |
CYP102A1 (F87V/A328V) | C10 (mid-chain) | >90% | Enhanced substrate channel access |
Desaturase/EPOX/EH fusion | C9/C10 diol | 75–85% | Epoxidation + hydrolysis |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: